molecular formula C13H12O5S B8340452 (+/-)-trans-1,2,4,5-Tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

(+/-)-trans-1,2,4,5-Tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Cat. No. B8340452
M. Wt: 280.30 g/mol
InChI Key: TYHNFFWJNWIVOY-UPONEAKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05952512

Procedure details

In 500 mL of methanol-water (volume ratio 1:1) was suspended 50.6 g of a racemic mixture, 1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid (content 98.8%; trans compound 90.2%, cis compound 9.6%). To the suspension was added 25 mL of triethylamine, which was made into a solution by heating (50° C.). To the solution was added 13.6 g (0.5 equivalent) of (1R,2S)-norephedrine. The mixture was once made into a solution, which was crystallized in about 10 minutes, followed by cooling to 30° C. over about 60 minutes, and then to 5° C. The crystals were aged for 60 minutes at the same temperature. The resulting crystals were collected by filtration, washed with 200 mL of cold methanol-water (volume ratio 1:1) and dried at 35° C. under reduced pressure to afford 29.9 g of substantially pure (2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid.(1R,2S)-norephedrine salt as colorless crystals [HPLC area percentage: (2R,4R):(2S,4S):(2S,4R):(2R,4S)=0.86%:0.46%:0.50%:97.9%].
[Compound]
Name
racemic mixture
Quantity
50.6 g
Type
reactant
Reaction Step One
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
(1R,2S)-norephedrine
Quantity
13.6 g
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[S:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19].C(N(CC)CC)C.C[C@H](N)[C@H](O)C1C=CC=CC=1>CO.O>[CH3:1][C@@H:2]1[S:8][C@@H:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19] |f:3.4|

Inputs

Step One
Name
racemic mixture
Quantity
50.6 g
Type
reactant
Smiles
Step Two
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C2=C(CC(S1)C(=O)O)C=C1C(=C2)OCO1)=O
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
(1R,2S)-norephedrine
Quantity
13.6 g
Type
reactant
Smiles
C[C@@H]([C@@H](C1=CC=CC=C1)O)N
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was crystallized in about 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 30° C. over about 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
to 5° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 200 mL of cold methanol-water (volume ratio 1:1)
CUSTOM
Type
CUSTOM
Details
dried at 35° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
60 min
Name
(2R,4S)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Type
product
Smiles
C[C@H]1C(C2=C(C[C@@H](S1)C(=O)O)C=C1C(=C2)OCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.